molecular formula C8H11NO2 B15075585 Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 412273-76-8

Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate

Cat. No.: B15075585
CAS No.: 412273-76-8
M. Wt: 153.18 g/mol
InChI Key: XIKKUZSZNLGOSW-UHFFFAOYSA-N
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Description

Methyl 7-azabicyclo[410]hept-3-ene-7-carboxylate is a unique bicyclic compound with the molecular formula C8H11NO2 It is known for its distinctive structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) can yield the desired bicyclic structure . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure.

Properties

CAS No.

412273-76-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)9-6-4-2-3-5-7(6)9/h2-3,6-7H,4-5H2,1H3

InChI Key

XIKKUZSZNLGOSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2C1CC=CC2

Origin of Product

United States

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